Physicochemical properties of 4-Fluoro-3-methoxybenzoyl chloride for medicinal chemistry
Physicochemical properties of 4-Fluoro-3-methoxybenzoyl chloride for medicinal chemistry
The following technical guide details the physicochemical properties, synthetic utility, and medicinal chemistry applications of 4-Fluoro-3-methoxybenzoyl chloride .
Executive Summary
4-Fluoro-3-methoxybenzoyl chloride (CAS 864-50-6) is a specialized acyl chloride intermediate used extensively in the synthesis of bioactive scaffolds, particularly kinase inhibitors (JAK1), metabolic enzyme modulators (MAGL, 17β-HSD1), and GPCR ligands (Orexin). Its value lies in the orthogonal electronic properties of its substituents: the fluorine atom provides metabolic stability and lipophilicity modulation, while the methoxy group acts as a hydrogen bond acceptor and weak activator, fine-tuning the electrophilicity of the carbonyl center for controlled acylation reactions.
Physicochemical Profile
Identity & Constants
The compound is characterized by a "push-pull" electronic system where the inductive withdrawal of the fluorine is counterbalanced by the resonance donation of the methoxy group. This specific substitution pattern (4-F, 3-OMe) is critical for optimizing the metabolic stability of the resulting amide bonds in drug candidates.
| Property | Data | Note |
| Chemical Name | 4-Fluoro-3-methoxybenzoyl chloride | |
| CAS Number | 864-50-6 | Distinct from isomer 3-fluoro-4-methoxy (CAS 3907-15-1) |
| Molecular Formula | C₈H₆ClFO₂ | |
| Molecular Weight | 188.58 g/mol | |
| Physical State | Low-melting solid or semi-solid | Predicted based on structural analogs (e.g., Anisoyl chloride) |
| Boiling Point | ~115–120 °C (at 10 mmHg) | Estimated based on acid precursor volatility |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols |
| Precursor Acid | 4-Fluoro-3-methoxybenzoic acid | CAS 82846-18-2 |
Electronic Structure & Reactivity
The reactivity of the acid chloride is dictated by the Hammett substituent constants of the ring attachments.
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4-Fluoro (σₚ ≈ 0.06): Weakly electron-withdrawing inductively (-I), but also donates via resonance (+R). It slightly increases the electrophilicity of the carbonyl carbon compared to a non-fluorinated analog.
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3-Methoxy (σₘ ≈ 0.12): In the meta position, the methoxy group exerts an inductive electron-withdrawing effect (-I) without the compensating resonance donation seen in para-substitution.
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Net Effect: The carbonyl carbon is highly electrophilic , making this reagent susceptible to rapid hydrolysis but also highly efficient in coupling with sterically hindered or electron-deficient amines.
Medicinal Chemistry Applications
This building block is frequently employed to introduce the 4-fluoro-3-methoxybenzoyl pharmacophore, a moiety designed to enhance metabolic stability (blocking para-oxidation) while providing a specific vector for hydrogen bonding (via the methoxy oxygen).
Case Study: Monoacylglycerol Lipase (MAGL) Inhibitors
Research into the endocannabinoid system has utilized this scaffold to develop inhibitors for MAGL, an enzyme involved in cancer and pain pathways.
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Application: The 4-fluoro-3-methoxybenzoyl moiety is coupled to a piperidine scaffold.
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Function: The fluorine atom blocks metabolic degradation (CYP450 oxidation) at the para-position, while the methoxy group interacts with specific residues in the enzyme's binding pocket, improving selectivity over FAAH (Fatty Acid Amide Hydrolase).
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Reference Compound: (1-(4-Fluoro-3-methoxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone.
Case Study: 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
Inhibitors of 17β-HSD1, a target for estrogen-dependent diseases like endometriosis, often feature a benzoyl pharmacophore.
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Role: The acid chloride is used in Friedel-Crafts acylations or amide couplings to attach the substituted phenyl ring to bicyclic scaffolds (e.g., thiophene derivatives).
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SAR Insight: The 3-methoxy group mimics the steroid A-ring interactions, while the 4-fluoro group modulates the lipophilicity (LogP) to improve membrane permeability.
JAK1 and Orexin Modulation
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JAK1 Inhibitors: Used in the synthesis of piperidin-4-yl azetidine derivatives, where the benzoyl group acts as a capping moiety that fits into the ATP-binding pocket's hydrophobic region.
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Orexin Antagonists: Employed to synthesize dual orexin receptor antagonists for the treatment of insomnia, contributing to the "left-hand side" aryl portion of the pharmacophore.[1]
Synthetic Workflow & Protocols
Reaction Logic Diagram
The following diagram illustrates the standard workflow for converting the commercial methyl ester precursor into the active pharmaceutical ingredient (API) scaffold.
Caption: Synthetic pathway from ester precursor to final amide scaffold. The acid chloride formation is the critical activation step.
Experimental Protocol: Amide Coupling
Objective: Synthesis of a 4-fluoro-3-methoxybenzamide derivative.
Reagents:
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4-Fluoro-3-methoxybenzoyl chloride (1.0 equiv)
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Primary/Secondary Amine (1.0 equiv)
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Triethylamine (Et₃N) or DIPEA (1.2–1.5 equiv)[2]
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Dichloromethane (DCM), anhydrous[2]
Procedure:
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Preparation: Dissolve the amine (1.0 mmol) and Et₃N (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.
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Addition: Dissolve 4-Fluoro-3-methoxybenzoyl chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes. Note: The reaction is exothermic.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (typically 30–50% EtOAc/Hexane) or LC-MS.
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Workup: Quench with saturated NaHCO₃ solution (10 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel).
Handling, Stability & Safety
Stability Profile
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Moisture Sensitivity: High. The compound hydrolyzes rapidly upon contact with atmospheric moisture to release HCl gas and revert to the benzoic acid.
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Storage: Must be stored under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably at 2–8°C.
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Incompatibility: Reacts violently with water, alcohols, amines, and strong bases.
Quality Control
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Derivatization for QC: Due to the instability of the acid chloride on LC-MS columns (which contain water/methanol), it is standard practice to quench a small aliquot with excess methanol or benzylamine before analysis.
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Methanol Quench: Analyzed as Methyl 4-fluoro-3-methoxybenzoate.[3]
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Benzylamine Quench: Analyzed as N-benzyl-4-fluoro-3-methoxybenzamide.
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Safety (MSDS Summary)
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Hazards: Corrosive (Skin Corr. 1B), Lachrymator. Causes severe skin burns and eye damage.
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a functioning fume hood.
References
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PubChem. "3-Fluoro-4-methoxybenzoyl chloride (Isomer Data for Comparison)." National Library of Medicine.[4] Available at: [Link]
- University of Pisa. "Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor." Journal of Medicinal Chemistry.
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ACS Publications. "Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry, 2010. Available at: [Link]
- Google Patents. "WO2011112662A1 - Piperidin-4-yl azetidine derivatives as JAK1 inhibitors.
